Product packaging for Calamine(Cat. No.:CAS No. 8011-96-9)

Calamine

Cat. No.: B1260943
CAS No.: 8011-96-9
M. Wt: 241.1 g/mol
InChI Key: CPYIZQLXMGRKSW-UHFFFAOYSA-N
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Description

Mineralogical Definition: Smithsonite vs. Hemimorphite Differentiation

The fundamental distinction between smithsonite and hemimorphite lies in their chemical composition and structural frameworks, representing two entirely different mineral classes. Smithsonite, with the chemical formula zinc carbonate, belongs to the carbonate mineral family and exhibits a trigonal crystal system characteristic of the calcite group. This mineral forms through the alteration of primary zinc sulfides under oxidizing conditions, typically occurring below the water table where carbonate-rich solutions can interact with zinc-bearing ore bodies. The chemical structure of smithsonite consists of zinc cations coordinated with carbonate anions in a layered arrangement that imparts specific physical and optical properties to the mineral.

Hemimorphite presents a markedly different chemical composition, with the formula Zn₄(Si₂O₇)(OH)₂·H₂O, classifying it as a hydrated zinc silicate. This mineral belongs to the sorosilicate subclass, characterized by linked silicate tetrahedra that form distinctive structural units. Unlike smithsonite, hemimorphite crystallizes in an orthorhombic system and exhibits the unique property of hemimorphic development, where crystal terminations at opposite ends display different morphologies. The structural framework incorporates both hydroxyl groups and water molecules, creating a more complex three-dimensional arrangement compared to the simpler layered structure of smithsonite.

The historical confusion between these two minerals persisted until the systematic investigations conducted by James Smithson in 1803, who demonstrated through chemical analysis that materials previously classified as single "this compound" specimens actually consisted of two distinct compounds. This differentiation became particularly important for mining operations, as the two minerals exhibit different processing requirements and zinc extraction efficiencies. Modern analytical techniques have confirmed that while both minerals can occur together in the same geological environment, they represent fundamentally different chemical systems with distinct formation mechanisms and stability fields.

The practical distinction between smithsonite and hemimorphite can be accomplished through simple chemical tests, with smithsonite producing carbon dioxide bubbles when treated with hydrochloric acid due to its carbonate composition, while hemimorphite dissolves to form a gel-like substance characteristic of silicate minerals. These differential reactions reflect the underlying structural differences and provide field geologists with reliable identification methods. Additionally, the specific gravity values differ significantly, with smithsonite exhibiting higher density due to its more compact carbonate structure compared to the hydrated silicate framework of hemimorphite.

Crystallographic Analysis of Zinc Carbonate and Zinc Silicate Polymorphs

The crystallographic properties of smithsonite reveal a sophisticated structural arrangement within the trigonal crystal system, specifically belonging to the space group R3c. X-ray diffraction studies have determined precise unit cell parameters for smithsonite, with lattice constants of a = 4.6594 Å, c = 15.072 Å, and a cell volume of 283.38 ų. These measurements indicate a hexagonal unit cell setting that reflects the underlying trigonal symmetry, with the c-axis significantly elongated compared to the a and b axes. The crystal structure consists of alternating layers of zinc cations and carbonate anions, with each zinc atom coordinated by six oxygen atoms in an octahedral arrangement.

Smithsonite exhibits limited solid solution capabilities with other carbonate minerals, primarily forming miscible series with siderite (iron carbonate) and rhodochrosite (manganese carbonate). The substitution of zinc by other divalent cations produces characteristic color variations, with iron substitution yielding brown coloration, manganese producing pale yellow-brown hues, and copper incorporation resulting in green to blue varieties. These substitutional relationships demonstrate the flexibility of the carbonate structure to accommodate different cationic species while maintaining overall crystallographic integrity.

The crystallographic analysis of hemimorphite reveals a more complex orthorhombic structure with space group Ime2. Unit cell parameters determined through X-ray diffraction show a = 8.3691 Å, b = 10.7208 Å, c = 5.1156 Å, with a total cell volume of 458.99 ų. This orthorhombic arrangement creates the characteristic hemimorphic development that gives the mineral its name, with different crystallographic terminations at opposite ends of individual crystals. The structure incorporates silicate tetrahedra linked through shared oxygen atoms, with zinc atoms occupying both tetrahedral and octahedral coordination sites.

The silicate framework in hemimorphite consists of paired silicate tetrahedra (Si₂O₇ groups) that are linked through zinc polyhedra to create a three-dimensional network. This arrangement accommodates both hydroxyl groups and water molecules within the structure, contributing to the mineral's stability under hydrous conditions. The complex coordination environment results in distinctive optical properties, including the ability to exhibit fluorescence under ultraviolet illumination in some specimens.

Table 1: Comparative Crystallographic Data for Smithsonite and Hemimorphite

Property Smithsonite Hemimorphite
Chemical Formula ZnCO₃ Zn₄(Si₂O₇)(OH)₂·H₂O
Crystal System Trigonal Orthorhombic
Space Group R3c Ime2
Unit Cell a (Å) 4.6594 8.3691
Unit Cell b (Å) 4.6594 10.7208
Unit Cell c (Å) 15.072 5.1156
Cell Volume (ų) 283.38 458.99
Specific Gravity 4.4 3.4-3.5

Structural Characterization via X-Ray Diffraction and Transmission Electron Microscopy

Advanced structural characterization techniques have provided unprecedented insights into the atomic-scale organization of both smithsonite and hemimorphite minerals. X-ray diffraction analysis reveals that smithsonite exhibits characteristic diffraction patterns consistent with its trigonal symmetry, with prominent reflections corresponding to the layered carbonate structure. The powder diffraction data show systematic absences that confirm the R3c space group assignment, while peak intensities reflect the electron density distribution within the unit cell. Rietveld refinement of diffraction data has enabled precise determination of atomic positions and thermal parameters, revealing details about zinc-oxygen bond lengths and carbonate group orientations.

Transmission Electron Microscopy studies of smithsonite have revealed complex microstructural features that influence the mineral's physical properties and chemical behavior. High-resolution TEM imaging has identified nano-sized inclusions within smithsonite matrices, particularly in blue-colored varieties where copper-rich phases occur as discrete entities ranging from 3-7 nanometers in diameter. These inclusions are organized in bands with no apparent topotaxial relationship to the host smithsonite structure, suggesting formation through separate crystallization events or exsolution processes. The electron beam sensitivity observed during TEM analysis indicates that these nano-inclusions contain volatile components or possess structures that are readily modified under electron irradiation.

Energy Dispersive Spectroscopy coupled with TEM analysis has provided detailed chemical information about the distribution of trace elements within smithsonite and hemimorphite structures. Studies using standardless quantification methods have demonstrated the importance of absorption corrections when analyzing thick specimens, particularly for dense minerals like smithsonite where electron attenuation effects become significant. The development of specialized k-factor determination procedures has improved analytical accuracy for zinc-bearing minerals, enabling precise compositional mapping at the nanoscale.

Hemimorphite structural characterization through TEM has revealed the complex arrangement of silicate tetrahedra and zinc coordination polyhedra that create the mineral's unique properties. High-resolution imaging shows the ordered stacking of silicate layers with intercalated zinc-hydroxyl groups, confirming the crystallographic model derived from X-ray diffraction. The observation of structural defects and grain boundaries provides insights into crystal growth mechanisms and the development of hemimorphic terminations. Advanced TEM techniques including electron energy loss spectroscopy have confirmed the presence of structural water and hydroxyl groups, validating the hydrated nature of the mineral.

Comparative diffraction studies between natural and synthetic specimens have revealed subtle structural variations that influence mineral properties. Natural smithsonite often exhibits broader diffraction peaks due to crystal strain and compositional variations, while synthetic materials show sharper reflections consistent with more ordered structures. These differences have implications for understanding formation conditions and the role of impurities in controlling mineral stability. Similarly, hemimorphite specimens from different geological environments show variations in unit cell parameters that reflect local chemical conditions during crystallization.

Role of Ferric Oxide in Medicinal Formulations

The incorporation of ferric oxide into this compound-based medicinal formulations represents a critical component that influences both the therapeutic properties and physical characteristics of these preparations. According to pharmaceutical standards, this compound used in medical applications consists of zinc oxide or zinc carbonate colored with ferric oxide, with the iron compound typically comprising approximately two percent of the total composition. This addition serves multiple functions beyond simple coloration, contributing to the overall stability and efficacy of topical preparations.

The British Pharmacopoeia definition specifies this compound as basic zinc carbonate colored with ferric oxide, while the United States Pharmacopoeia describes it as zinc oxide colored with ferric oxide. These definitional differences reflect variations in manufacturing approaches and regulatory standards between different pharmaceutical systems. The ferric oxide component imparts the characteristic pale pink to salmon coloration that distinguishes medicinal this compound from the naturally occurring white or colorless zinc compounds. This coloration serves as a visual indicator of proper formulation and helps ensure consistent product identification across different manufacturers.

Research into the physical chemistry of ferric oxide-zinc oxide mixtures has revealed complex interactions that influence the surface properties and stability of this compound lotions. The iron oxide particles become intimately dispersed within the zinc compound matrix, creating a composite material with enhanced suspension characteristics in aqueous media. This improved suspension stability is particularly important for shake lotions, where uniform distribution of active ingredients must be maintained throughout the product's shelf life. The ferric oxide also contributes to the formation of protective films on skin surfaces, enhancing the barrier properties of topical applications.

Spectroscopic analysis of medicinal this compound formulations has confirmed the chemical integrity of both zinc and iron components within the composite structure. Infrared spectroscopy reveals characteristic absorption bands for both zinc oxide and ferric oxide phases, indicating that the mixing process does not result in significant chemical reaction between the components. This chemical inertness is essential for maintaining the individual therapeutic properties of each constituent while achieving the desired physical characteristics of the final formulation.

Table 2: Composition Variations in Medicinal this compound Formulations

Pharmacopoeia Standard Zinc Component Ferric Oxide Content Additional Components
British Pharmacopoeia Basic Zinc Carbonate ~2% Bentonite, Glycerin
US Pharmacopoeia Zinc Oxide ~2% Zinc Oxide, Phenol
European Standard Zinc Carbonate/Oxide 1-3% Sodium Citrate

The role of ferric oxide extends beyond coloration to include contributions to the antimicrobial properties of this compound preparations. Iron oxides possess inherent antimicrobial activity against certain bacterial strains, providing an additional therapeutic benefit when combined with the astringent and protective properties of zinc compounds. This synergistic effect enhances the overall efficacy of this compound lotions in treating various skin conditions while maintaining the gentle, non-irritating characteristics that make these formulations suitable for sensitive skin applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Fe2O4Zn B1260943 Calamine CAS No. 8011-96-9

Properties

IUPAC Name

zinc;iron(3+);oxygen(2-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Fe.4O.Zn/q2*+3;4*-2;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYIZQLXMGRKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Fe2O4Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9051612
Record name Iron zinc oxide (Fe2ZnO4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9051612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

8011-96-9, 12063-19-3
Record name Calamine [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008011969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iron zinc oxide (Fe2ZnO4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9051612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Emulsification Protocol

  • Base Solution Preparation : In a 500 L stainless steel vessel, 75% of the total distilled water is heated to 40–50°C. Polysorbate 80 and bromogeramine are dissolved under continuous agitation, followed by glycerol addition.
  • Suspension Formation : this compound powder and zinc oxide are enclosed in a nylon mesh bag (3# sieve density) and immersed in the base solution. Gradual washing ensures uniform dispersion without agglomeration.
  • Dilution and Sterilization : Remaining water is added to adjust viscosity, followed by high-shear mixing. The product is sterilized at 121°C for 15 minutes before aseptic packaging.

This method reduces sedimentation rates by 40% compared to conventional stirring techniques, attributed to the controlled release of powders via mesh filtration.

Synthesis of this compound Powder Active Pharmaceutical Ingredient (API)

The synthesis of this compound API, as per CN103340898A , prioritizes impurity removal and particle size control to meet pharmacopeial specifications. The process involves two discrete phases:

Synthesis of Basic Zinc Carbonate

Industrial-grade zinc sulfate (ZnSO₄·7H₂O) and ammonium bicarbonate (NH₄HCO₃) are dissolved separately in deionized water at 25–30°C. Solutions are filtered to remove insoluble particulates and then combined under controlled conditions:

Parameter Optimal Range Impact on Yield
Temperature 37–45°C Higher temps accelerate reaction but risk impurity formation
pH 6.5–7.0 (neutral) Prevents Zn(OH)₂ precipitation
Reaction time 30–40 minutes Prolonged duration reduces particle size

The resultant basic zinc carbonate (3Zn(OH)₂·ZnCO₃·H₂O) is centrifuged and washed until sulfate-free (confirmed via 0.1% BaCl₂ testing).

Iron Oxide Integration and Purification

Iron oxide red (Fe₂O₃) is demagnetized using a 0.18T low-intensity separator, pulverized to <10 µm (1250 mesh), and blended with basic zinc carbonate at a 1:1.5 mass ratio. Tetrasodium pyrophosphate (0.5–1.6% w/w) is added as a dispersant during slurry formation (400 L water per 100 kg solids). Post-washing eliminates phosphate residues (confirmed via AgNO₃ testing), and the product is vacuum-dried at 120°C.

Advanced Modifications in Industrial Production

Temperature Optimization

Comparative studies in CN102379897A reveal temperature-dependent stability:

Temperature (°C) Sedimentation Rate (mL/day) Viscosity (cP)
40 0.12 1,250
45 0.15 1,180
50 0.21 1,100

Lower temperatures (40°C) favor slower sedimentation due to reduced molecular kinetic energy, enhancing shelf life.

Surfactant Synergy

Polysorbate 80 and bromogeramine exhibit synergistic antimicrobial effects, achieving a 99.9% reduction in Staphylococcus aureus within 2 hours. This dual surfactant system also lowers interfacial tension to 28.5 mN/m, improving spreadability.

Quality Control and Pharmacopeial Compliance

The CN103340898A methodology ensures API compliance with USP-NF standards:

Parameter USP Requirement Synthesized API
ZnO content 98.0–100.5% 99.2%
Fe₂O₃ content 0.4–1.0% 0.8%
Lead (Pb) ≤20 ppm 5 ppm
Particle size (D90) ≤10 µm 8.7 µm

X-ray diffraction confirms the absence of crystalline impurities, while FT-IR spectra validate the absence of residual sulfate or phosphate.

Environmental and Economic Considerations

Waste Stream Management

The CN103340898A process recovers 95% of ammonium sulfate byproduct via crystallization, reducing effluent load by 70%. Membrane filtration achieves 99.8% water recycle efficiency.

Cost Analysis

Process Step Cost Contribution
Raw materials 58%
Energy (heating) 25%
Waste treatment 12%
Labor 5%

Automation of the mesh-bag washing step (CN102379897A ) reduces labor costs by 30% compared to manual powder addition.

Chemical Reactions Analysis

Types of Reactions: Calamine undergoes various chemical reactions, including:

    Oxidation: Zinc oxide can undergo oxidation reactions, forming zinc hydroxide in the presence of water.

    Reduction: Ferric oxide can be reduced to ferrous oxide under certain conditions.

    Substitution: Zinc oxide can participate in substitution reactions with other metal oxides.

Common Reagents and Conditions:

    Oxidation: Water and oxygen are common reagents.

    Reduction: Reducing agents such as hydrogen or carbon monoxide.

    Substitution: Other metal oxides or salts.

Major Products Formed:

Scientific Research Applications

Dermatological Applications

Calamine is extensively utilized in dermatology due to its antipruritic (anti-itch) and soothing properties. It is particularly effective in treating the following conditions:

  • Eczema and Dermatitis : this compound lotion is beneficial for acute or subacute eczema and dermatitis, especially when complicated by fungal infections. Its soothing effect helps alleviate itching and inflammation .
  • Sunburn and Insect Bites : The cooling properties of this compound make it an effective treatment for sunburns and insect bites, providing relief from pain and irritation .
  • Herpes Zoster : this compound lotion serves as a soothing agent for eruptions associated with herpes zoster, helping to reduce discomfort .
  • Other Skin Conditions : this compound is also effective in managing conditions such as lichen planus, pityriasis rosea, miliaria, urticaria, and drug eruptions .

Cosmetic Uses

In the cosmetic industry, this compound is valued for its multifunctional benefits:

  • Acne Treatment : this compound's ability to absorb excess oil and reduce inflammation makes it a popular ingredient in anti-acne products .
  • Skin Protectant : It forms a protective barrier on the skin, shielding it from external irritants while maintaining moisture balance .
  • Astringent Properties : this compound possesses mild astringent properties that help tighten skin and minimize the appearance of enlarged pores .

Case Study 1: Eczema Treatment

A retrospective study analyzed the effectiveness of this compound lotion as an adjunctive therapy to mometasone furoate ointment in infants with eczema. Results indicated that infants receiving both treatments exhibited significant improvements in eczema severity compared to those receiving only mometasone (P < .01) . This highlights this compound's role in enhancing treatment outcomes for inflammatory skin conditions.

Case Study 2: Chronic Urticaria Management

A survey among dermatologists revealed that 62% would prescribe this compound lotion for managing pruritus associated with chronic urticaria. The study emphasized the importance of combining topical treatments with oral antihistamines to optimize patient outcomes . This suggests that this compound is considered a viable option in comprehensive itch management strategies.

Chemical Properties and Formulations

This compound's chemical composition primarily includes:

  • Zinc oxide (ZnO)
  • Ferric oxide (Fe₂O₃)

These components confer unique properties that facilitate its use in various formulations:

  • This compound Lotion : Typically contains 15% zinc oxide and 0.5% ferric oxide, providing a soothing effect while drying out weeping lesions .
  • Modified Formulations : Innovations include adding microcrystalline cellulose as a suspending agent to improve stability and application properties .

Summary Table of Applications

Application AreaSpecific UsesEffectiveness
DermatologyEczema, dermatitis, sunburn, insect bitesReduces itching and inflammation
CosmeticsAcne treatment, skin protectantAbsorbs oil, soothes irritated skin
Adjunctive TherapyEnhances efficacy of corticosteroidsImproves treatment outcomes for eczema
Chronic ConditionsPruritus management in urticariaRecommended by dermatologists

Mechanism of Action

Calamine is often compared with other compounds used for similar purposes, such as:

Uniqueness of this compound: this compound is unique due to its combination of zinc oxide and ferric oxide, providing both antipruritic and astringent properties without causing significant side effects like sedation or drowsiness.

Comparison with Similar Compounds

  • Hydroxyzine
  • Diphenhydramine
  • Pramoxine Hydrochloride

Calamine remains a widely used and effective treatment for various skin conditions, offering a combination of soothing, protective, and drying effects.

Biological Activity

Calamine, primarily composed of zinc oxide and ferric oxide, has been widely recognized for its therapeutic properties, particularly in dermatological applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various conditions, and the underlying research findings.

This compound is traditionally defined as a mixture of zinc oxide (ZnO) and ferric oxide (Fe2O3). The primary active ingredient, zinc oxide, is known for its antiseptic , astringent , and anti-inflammatory properties. Recent studies have demonstrated that this compound exhibits significant biological activities due to its composition:

  • Antibacterial Activity : Research indicates that both original this compound and its calcined form possess antibacterial properties. When processed at high temperatures, zinc carbonate in this compound decomposes into zinc oxide, enhancing its antibacterial efficacy against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .
  • Astringent Properties : Zinc oxide acts as an astringent, which helps to reduce exudation from skin lesions and provides a protective barrier over the skin .
  • Antipruritic Effects : this compound lotion has been shown to alleviate itching associated with various skin conditions, making it a common treatment for rashes and insect bites .

Antibacterial Efficacy

A study focused on the structural morphology of zinc oxide in this compound lotion revealed that ZnO structures significantly inhibit bacterial growth. The antibacterial tests demonstrated remarkable inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that the bactericidal capability is largely attributed to the presence of ZnO structures .

BacteriaInhibition Zone (mm)
Staphylococcus aureus20
Pseudomonas aeruginosa18

Case Studies

  • Eczema Treatment : A clinical study assessed this compound lotion as an adjunctive therapy to mometasone furoate ointment in treating infant eczema. Results indicated that this compound not only enhanced the therapeutic effects of the ointment but also reduced side effects associated with steroid use .
  • Skin Irritations : In a controlled trial involving patients with various skin irritations, this compound lotion was applied topically. Patients reported significant relief from itching and inflammation within 48 hours of treatment, showcasing its effectiveness as a soothing agent .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

  • Antiseptic : Reduces risk of infection in minor cuts and abrasions.
  • Antibacterial : Effective against common skin pathogens.
  • Astringent : Helps control exudation from wounds.
  • Anti-inflammatory : Reduces redness and swelling associated with skin irritations.
  • Moisturizing : Provides hydration to dry skin areas.

Q & A

Q. What are the standard analytical methods for quantifying total zinc oxide in calamine-containing formulations, and how are they validated?

Acid-base titration using bromocresol purple as an indicator (Method A) and complexometric titration with EDTA (Method B) are widely employed. Method A involves back-titration of excess sulfuric acid with sodium hydroxide, while Method B uses ammonia-ammonium chloride buffer and Eriochrome Black T. Validation includes comparing results between methods and statistical analysis (e.g., t-tests) to assess accuracy. Method A avoids interference from bentonite, a common suspending agent, which can inflate results in Method B due to aluminum silicate interactions .

Q. How does the mineral composition of natural this compound ores influence their chemical reactivity and analytical characterization?

this compound ores (e.g., oxidized zinc ores) primarily consist of smithsonite (ZnCO₃) and cerussite (PbCO₃), with trace iron and calcium. Textural features, such as grain intergrowths and surface composition, affect reactivity during acid digestion or thermal processing. Scanning electron microscopy (SEM) and electron microprobe analysis are critical for mapping elemental distribution (Zn, Pb, Ca, Fe) and identifying mineral phases .

Q. What are the key formulation challenges in developing this compound lotion with natural humectants?

Replacing synthetic glycerin with natural humectants (e.g., aloe vera gel, honey) requires evaluating viscosity, pH stability, and antimicrobial efficacy. Emollient properties must be tested via comparative assays, such as skin hydration measurements and stability studies under varying temperatures. The British Pharmacopoeia (BP) and United States Pharmacopoeia (USP) differ in this compound definitions (basic zinc carbonate vs. zinc oxide with ferric oxide), impacting formulation standards .

Advanced Research Questions

Q. How do acid-base titration and complexometric methods compare in accuracy for zinc oxide quantification in this compound lotion, and what factors contribute to discrepancies?

Method A (acid-base) yields lower zinc oxide values than Method B (complexometric) due to bentonite interference. Bentonite’s aluminum silicate matrix binds EDTA in Method B, causing overestimation. Method A’s use of ammonium chloride prevents zinc hydroxide precipitation, ensuring precision (±0.07 pH at endpoint). Statistical validation (95% confidence intervals) confirms Method A’s superiority for formulations with suspending agents .

Q. What advanced techniques resolve matrix effects in this compound lotion during zinc oxide analysis?

Triethanolamine masking (Method C) mitigates aluminum interference by chelating metal ions at 3–4°C, improving complexometric accuracy. Alternatively, pre-treatment with nitric acid digestion and atomic absorption spectroscopy (AAS) can isolate zinc from interferents. Glow discharge optical emission spectrometry (GD-OES) is also effective for depth-profiling oxide layers without matrix effects .

Q. How do textural and structural features of this compound ores influence their processing efficiency in metallurgical applications?

Ore comminution exposes smithsonite-cerussite intergrowths, which require selective leaching for zinc recovery. SEM reveals pore structures affecting acid permeability, while electron microprobe data inform optimal grinding fineness. Ores with higher iron content may necessitate roasting to convert ZnCO₃ to ZnO before leaching .

Q. What are the implications of oxygen content variation in this compound samples during GD-OES analysis?

Oxygen from this compound’s oxide layer reduces sputter rates in argon plasma, mimicking a 0.05% v/v oxygen-argon mixture. Voltage-dependent sputter rates align with the Boumans equation, but pure iron samples in argon-oxygen mixtures behave differently. This compound’s inherent oxygen alters emission yields, requiring calibration against oxide-free standards .

Q. How can researchers optimize experimental design to address contradictory data in this compound analysis?

Contradictions (e.g., bentonite interference) are resolved through factorial experiments isolating variables like pH, temperature, and masking agents. Robustness testing via Youden’s approach evaluates method resilience to minor parameter changes. Peer-reviewed validation protocols (e.g., ICH guidelines) ensure reproducibility .

Methodological Considerations

Q. What steps ensure reproducibility in this compound lotion formulation studies?

  • Use pharmacopeial standards (BP/USP) for ingredient ratios.
  • Document excipient sources (e.g., bentonite purity, humectant origin).
  • Employ stability-indicating assays (e.g., HPLC for phenol degradation).
  • Report environmental conditions (temperature, humidity) during testing .

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